molecular formula C17H17ClN4O4 B11937661 JTZ-951 hydrochloride

JTZ-951 hydrochloride

Cat. No.: B11937661
M. Wt: 376.8 g/mol
InChI Key: CREWSCYEFIKFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

JTZ-951 hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include triazolopyridine derivatives and various catalysts to facilitate the reactions. The major products formed from these reactions are stable, active forms of this compound .

Scientific Research Applications

JTZ-951 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

JTZ-951 hydrochloride is unique compared to other similar compounds due to its potent inhibitory activity and favorable pharmacokinetic properties. Similar compounds include:

  • Daprodustat
  • Roxadustat
  • Vadadustat

These compounds also inhibit hypoxia-inducible factor prolyl hydroxylase but differ in their chemical structures and pharmacokinetic profiles .

Properties

Molecular Formula

C17H17ClN4O4

Molecular Weight

376.8 g/mol

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C17H16N4O4.ClH/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24;/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24);1H

InChI Key

CREWSCYEFIKFBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O.Cl

Origin of Product

United States

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